tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate
Overview
Description
tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate: is an organic compound that belongs to the class of pyrrolidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, an isobutyryl group, and an isopropyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate, isobutyryl chloride, and isopropyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may involve crystallization or distillation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl, isobutyryl, or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinecarboxylates with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It can be used as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also be used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It can also interact with receptors or ion channels, modulating their function and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 2-isobutyryl-3-methyl-1-pyrrolidinecarboxylate
- tert-Butyl 2-isobutyryl-3-ethyl-1-pyrrolidinecarboxylate
- tert-Butyl 2-isobutyryl-3-butyl-1-pyrrolidinecarboxylate
Comparison: tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules Compared to its analogs with different alkyl groups, this compound may exhibit distinct physical and chemical properties, such as solubility, stability, and reactivity
Biological Activity
Overview
tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate is an organic compound classified as a pyrrolidinecarboxylate. Its structure includes a tert-butyl group, an isobutyryl group, and an isopropyl group attached to a pyrrolidine ring. This compound has garnered attention in biological research for its potential applications in medicinal chemistry and as a building block for the synthesis of biologically active molecules.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- CAS Number : 1424939-42-3
Synthesis
The synthesis of this compound typically involves:
- Reagents : Pyrrolidine, tert-butyl chloroformate, isobutyryl chloride, and isopropyl bromide.
- Conditions : The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. Purification is generally achieved through column chromatography.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing their catalytic activity.
- Receptor Modulation : It can interact with receptors or ion channels, affecting cellular signaling pathways.
Applications in Research
- Medicinal Chemistry : This compound serves as a precursor for the synthesis of drug candidates with potential therapeutic effects. Its structural features allow for modifications that can enhance biological activity.
- Biological Studies : It is utilized in studies involving enzyme-substrate interactions and protein-ligand binding, providing insights into biochemical pathways.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various pyrrolidine derivatives on ectonucleotide pyrophosphatase/phosphodiesterase enzymes. This compound was found to exhibit significant inhibition, suggesting its potential as a lead compound for developing selective enzyme inhibitors .
Case Study 2: Drug Development
In a medicinal chemistry context, researchers synthesized a series of derivatives based on this compound to evaluate their biological activity against cancer cell lines. The derivatives demonstrated varying degrees of cytotoxicity, indicating that modifications to the core structure can lead to enhanced anti-cancer properties .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and applications of related pyrrolidine derivatives:
Compound Name | CAS Number | Biological Activity | Applications |
---|---|---|---|
This compound | 1424939-42-3 | Enzyme inhibition, receptor modulation | Medicinal chemistry, biological studies |
tert-butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate | 1225218-94-9 | Moderate cytotoxicity | Synthesis of anti-cancer agents |
tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate | 1448246-69-2 | Antimicrobial activity | Drug formulation |
Properties
IUPAC Name |
tert-butyl 2-(2-methylpropanoyl)-3-propan-2-ylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-10(2)12-8-9-17(13(12)14(18)11(3)4)15(19)20-16(5,6)7/h10-13H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFRSVPBQSYPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(C1C(=O)C(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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